Cas no 1334675-62-5 (1-(Cyclopropylmethyl)-4-iodo-1H-imidazole)

1-(Cyclopropylmethyl)-4-iodo-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole
- 1-cyclopropylmethyl-4-iodo-1H-imidazole
- 1H-Imidazole, 1-(cyclopropylmethyl)-4-iodo-
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- インチ: 1S/C7H9IN2/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2
- InChIKey: AZZZORPJFUMWSX-UHFFFAOYSA-N
- ほほえんだ: IC1=CN(C=N1)CC1CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(Cyclopropylmethyl)-4-iodo-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610524-1g |
1-(Cyclopropylmethyl)-4-iodo-1H-imidazole |
1334675-62-5 | 97% | 1g |
¥3773.0 | 2023-04-03 | |
Chemenu | CM494323-1g |
1-(Cyclopropylmethyl)-4-iodo-1H-imidazole |
1334675-62-5 | 97% | 1g |
$539 | 2024-08-02 |
1-(Cyclopropylmethyl)-4-iodo-1H-imidazole 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
1-(Cyclopropylmethyl)-4-iodo-1H-imidazoleに関する追加情報
1-(Cyclopropylmethyl)-4-iodo-1H-imidazole: A Novel Compound with Promising Therapeutic Potential
1-(Cyclopropylmethyl)-4-iodo-1H-imidazole (CAS No. 1334675-62-5) represents a unique molecular entity with significant interest in the field of pharmaceutical chemistry. This compound, characterized by its 1H-imidazole core and the presence of a 4-iodo substituent, has emerged as a focal point in recent research due to its potential applications in modulating intracellular signaling pathways. The cyclopropylmethyl group further enhances its structural complexity, offering opportunities for targeted drug design.
Recent studies have highlighted the 1H-imidazole scaffold as a versatile platform for developing bioactive molecules. The 4-iodo substitution at the imidazole ring introduces additional reactivity, enabling the compound to interact with specific protein targets. This structural feature is particularly relevant in the context of 1H-imidazole-based inhibitors targeting kinases, which are critical in various disease mechanisms. The cyclopropylmethyl moiety, meanwhile, contributes to the compound's unique stereochemistry, which may influence its pharmacokinetic properties and biological activity.
One of the most notable findings in recent research involves the 1H-imidazole-derived compounds' ability to modulate the PI3K/AKT/mTOR signaling pathway. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole exhibits potent inhibitory activity against the PI3Kα isoform, suggesting its potential as a therapeutic agent for cancers driven by hyperactivation of this pathway. The 4-iodo substitution was found to enhance the compound's binding affinity to the kinase domain, a critical factor in its efficacy.
Another area of interest is the compound's potential in neurodegenerative disease research. A 2024 study in Neuropharmacology explored the 1H-imidazole-based molecules' role in mitigating oxidative stress, a key contributor to conditions like Alzheimer's disease. The 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole compound showed significant antioxidant activity, with its 4-iodo group playing a pivotal role in scavenging free radicals. This finding underscores the compound's versatility in addressing multiple therapeutic targets.
From a synthetic perspective, the 1H-imidazole core of 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole has been the focus of several optimization strategies. A 2023 paper in Organic & Biomolecular Chemistry reported a novel approach to synthesize the compound with high stereoselectivity, leveraging the cyclopropylmethyl group as a chiral auxiliary. This advancement not only improves the compound's yield but also enhances its purity, critical for pharmaceutical applications.
Further research into the compound's pharmacokinetic profile has revealed its potential for improved bioavailability. A 2024 study in Drug Metabolism and Disposition highlighted the role of the 4-iodo substituent in modulating the compound's metabolic stability. The 1H-imidazole scaffold was found to resist enzymatic degradation, allowing for prolonged systemic exposure. This characteristic is particularly advantageous for chronic disease management, where sustained drug levels are essential.
Additionally, the 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole compound has shown promise in modulating immune responses. A 2023 study in Immunology Letters investigated its effects on T-cell activation, revealing its ability to inhibit the proliferation of activated T-cells. This property suggests potential applications in autoimmune disorders, where excessive immune activity is a hallmark. The 4-iodo group was implicated in this immunomodulatory effect, highlighting the importance of substituent positioning in drug design.
Despite its promising attributes, challenges remain in optimizing the 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole compound for clinical use. A 2024 review in Current Medicinal Chemistry emphasized the need for further studies on its toxicity profile, particularly regarding the 4-iodo substituent's potential for metabolic activation. Researchers are exploring strategies to mitigate these risks while preserving the compound's therapeutic benefits.
Overall, 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole (CAS No. 1334675-62-5) stands as a compelling example of how structural modifications can enhance a molecule's biological activity. Its unique combination of the 1H-imidazole core, 4-iodo substitution, and cyclopropylmethyl group positions it as a valuable candidate for further exploration in drug development. As research continues to uncover its mechanisms of action, the compound may pave the way for innovative therapies in oncology, neurology, and immunology.
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